

# An In-depth Technical Guide on the BACL Protein Family and its Homologs

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## Introduction

The Brain-Associated C-type Lectin (BACL), encoded by the CLEC2L gene, is a relatively recently identified member of the C-type lectin-like receptor (CTLR) superfamily.<sup>[1]</sup> As a member of the C-type lectin family 2 (CLEC2), BACL is distinguished by its tissue-restricted expression and unique biochemical properties, setting it apart from other family members that are predominantly involved in immune regulation.<sup>[1]</sup> This technical guide provides a comprehensive overview of the BACL protein family, its homologs, known biological functions, and the experimental methodologies pertinent to its study.

## Molecular Characteristics

BACL is a type II transmembrane protein characterized by a C-terminal C-type lectin-like domain (CTLD). It is conserved among mammals and, unlike many other CLEC2 family members, its gene is located outside of the Natural Killer Gene Complex (NKC).<sup>[1]</sup>

Biochemical Properties:

- Structure: BACL exists as a non-glycosylated, disulfide-linked homodimer on the cell surface.<sup>[1]</sup>

- **Post-Translational Modifications:** While BACL is known to be non-glycosylated, other potential post-translational modifications have not yet been extensively studied.

## Homologs

BACL homologs have been identified in various mammalian species, including mouse (UniProt: P0C7M9), rat (UniProt: Q0ZCA7), and African elephant (UniProt: G3UF70).<sup>[2][3][4]</sup> The high degree of conservation across mammals suggests a conserved and important biological function.<sup>[1]</sup>

## Structural Domains

The primary functional domain of BACL is the C-type lectin-like domain (CTLD). The predicted structure of the human BACL protein (UniProt: P0C7M8) is available in the AlphaFold Protein Structure Database.<sup>[5][6][7]</sup> Analysis of this predicted structure can provide insights into potential ligand-binding sites and regions involved in homodimerization.

Below is a DOT script to generate a simplified diagram of the BACL protein's domain architecture.

Transmembrane Domain	Cytoplasmic Tail	Stalk Region	C-type Lectin-like Domain (CTLD)
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A simplified representation of the domain structure of the BACL protein.

## Biological Function and Signaling

### Tissue and Cellular Localization

BACL exhibits a highly tissue-restricted expression pattern, with predominant expression in the brain.<sup>[1]</sup> Immunohistochemistry and in situ hybridization studies have localized BACL expression to neurons within the central nervous system, with particularly pronounced expression in Purkinje cells of the cerebellum.<sup>[1]</sup>

## Known and Putative Functions

The precise biological function of BACL is still under investigation. Initial studies have shown that BACL does not appear to have an immune-related function, as it does not interact with the KLRG2 ectodomain or human NK cell lines.<sup>[1]</sup>

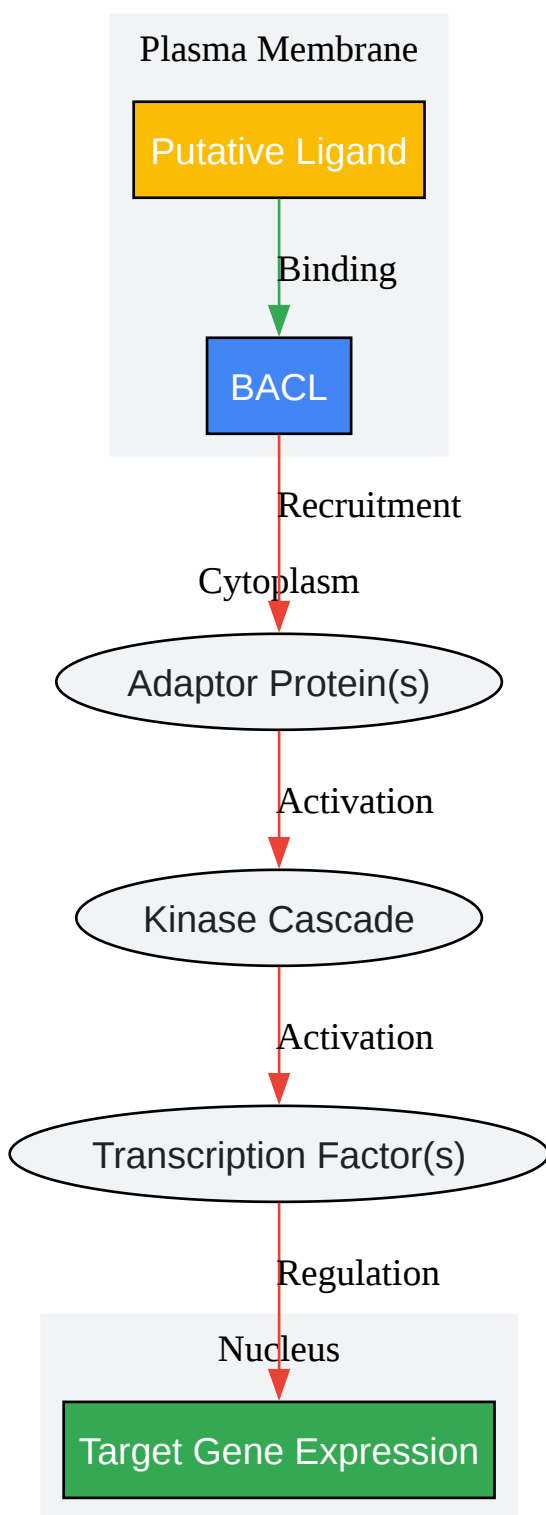
Given its neuronal expression and homology to other CLEC2 family members involved in cell-cell interaction, it is hypothesized that BACL may play a role in:

- **Neuronal development and synapse formation:** The pronounced expression in Purkinje cells, which have extensive dendritic arborization, suggests a potential role in synaptogenesis or synaptic maintenance.
- **Cell-cell recognition in the CNS:** As a cell surface receptor, BACL may mediate interactions between neurons or between neurons and glial cells.
- **Cerebrovascular patterning and integrity:** Another member of the CLEC2 family, CLEC-2, plays a crucial role in cerebrovascular development through its interaction with podoplanin on neuroepithelial cells.<sup>[8][9][10]</sup> While a direct link has not been established for BACL, this provides a potential avenue for investigation into its function in the neurovascular unit.

## Signaling Pathways

Currently, there is no direct experimental evidence defining the specific signaling pathway in which BACL is involved. However, based on the signaling mechanisms of other C-type lectin-like receptors, a putative signaling pathway can be proposed.

Below is a DOT script illustrating a hypothetical signaling cascade initiated by BACL.



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A hypothetical signaling pathway for the BACL protein.

## Quantitative Data

Currently, there is a lack of specific quantitative data for the BACL protein, such as binding affinities or detailed expression levels in different brain regions. However, publicly available gene expression data from resources like the Human Protein Atlas can provide semi-quantitative information.

Data Type	Organism	Tissue/Cell Type	Expression Level	Source
RNA Expression	Human	Cerebellum	High	Human Protein Atlas
RNA Expression	Human	Cerebral Cortex	Medium	Human Protein Atlas
RNA Expression	Human	Other Tissues	Low/Not detected	Human Protein Atlas
Protein Expression	Human	Cerebellum (Purkinje cells)	Detected	Human Protein Atlas[ <a href="#">11</a> ]

Table 1: Summary of BACL/CLEC2L Expression Data.

## Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of the BACL protein family.

### Co-Immunoprecipitation (Co-IP) for Identifying BACL Interaction Partners

This protocol is adapted for the study of a membrane-bound protein like BACL.

Objective: To identify proteins that interact with BACL in its native cellular environment.

Materials:

- Cell line or primary neurons expressing BACL

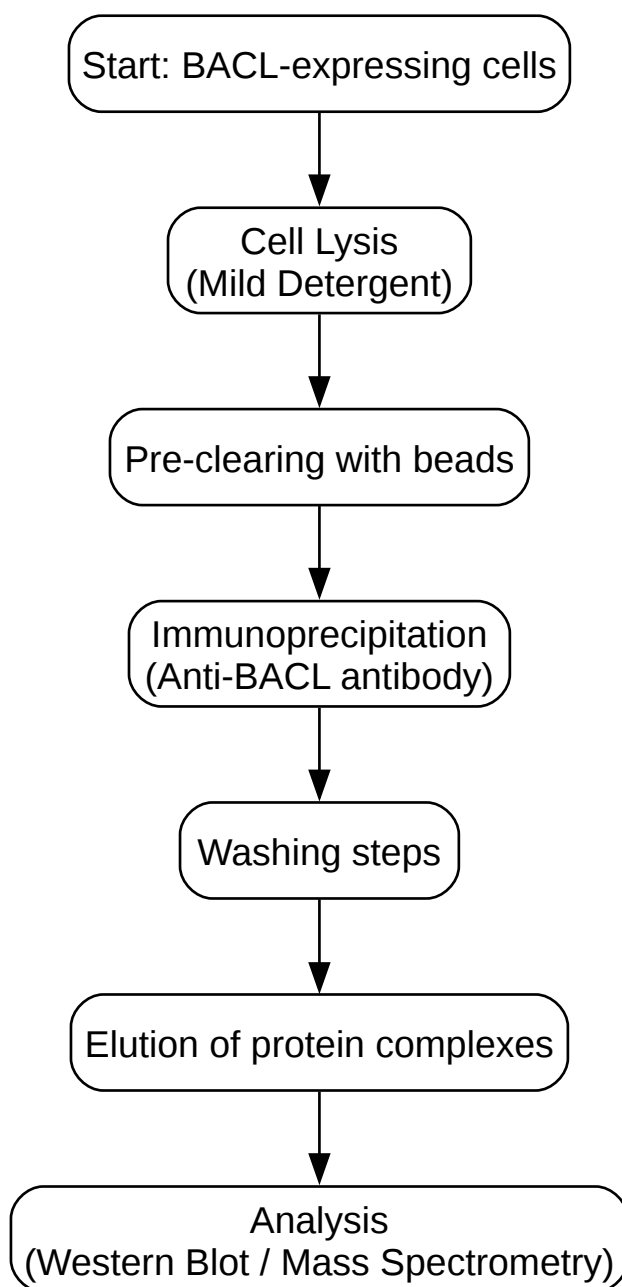
- Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 (or other mild detergent), and protease inhibitor cocktail.
- Anti-BACL antibody (or antibody against an epitope tag if using a tagged BACL construct)
- Protein A/G magnetic beads
- Wash Buffer: Lysis buffer with a lower detergent concentration (e.g., 0.1% NP-40)
- Elution Buffer: 0.1 M Glycine-HCl, pH 2.5 or SDS-PAGE sample buffer
- Neutralization Buffer: 1 M Tris-HCl, pH 8.5

#### Procedure:

- Cell Lysis:
  - Wash cells twice with ice-cold PBS.
  - Lyse cells in ice-cold Lysis Buffer for 30 minutes on a rotator at 4°C.
  - Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
  - Transfer the supernatant (lysate) to a new pre-chilled tube.
- Immunoprecipitation:
  - Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.
  - Centrifuge and transfer the supernatant to a new tube.
  - Add the anti-BACL antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
  - Add Protein A/G beads and incubate for another 1-2 hours at 4°C.
- Washing:
  - Pellet the beads using a magnetic stand and discard the supernatant.

- Wash the beads 3-5 times with ice-cold Wash Buffer.
- Elution:
  - Elute the protein complexes from the beads by adding Elution Buffer.
  - For analysis by mass spectrometry, neutralize the eluate with Neutralization Buffer.
  - For analysis by Western blot, resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes.
- Analysis:
  - Analyze the eluted proteins by SDS-PAGE and Western blotting or by mass spectrometry to identify interacting partners.

Below is a DOT script outlining the experimental workflow for Co-Immunoprecipitation.



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Workflow for Co-Immunoprecipitation of BACL and its interacting partners.

## Quantitative In Situ Hybridization (qISH) for CLEC2L mRNA

This protocol is designed for the quantitative analysis of CLEC2L mRNA expression in brain tissue.

Objective: To quantify and visualize the expression of CLEC2L mRNA in specific brain regions and cell types.

Materials:

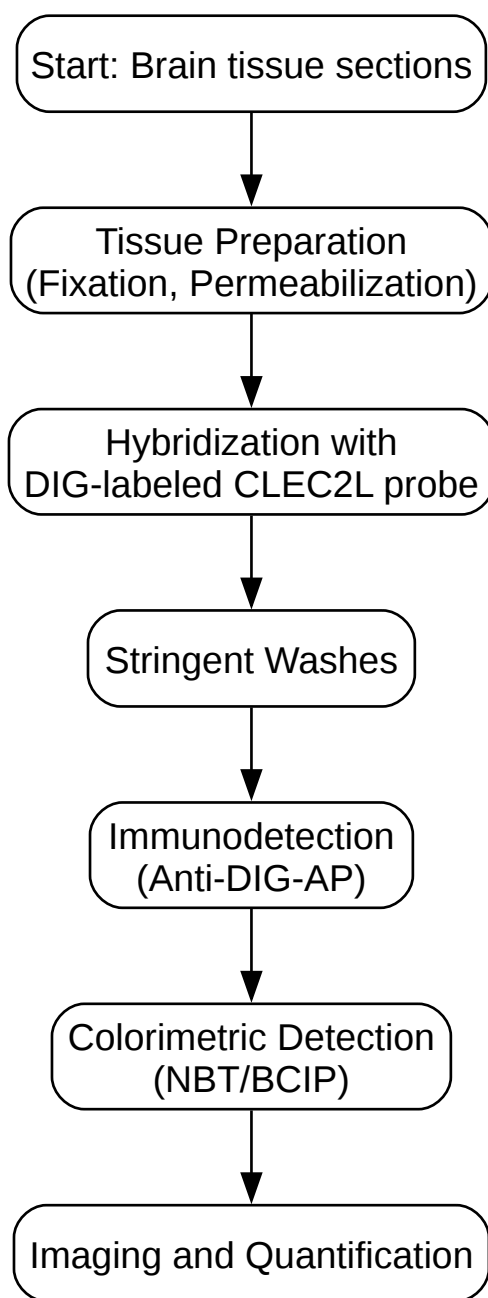
- Fresh-frozen or paraffin-embedded brain tissue sections
- Digoxigenin (DIG)-labeled antisense riboprobe for CLEC2L
- Hybridization Buffer
- Anti-DIG antibody conjugated to alkaline phosphatase (AP)
- NBT/BCIP substrate for colorimetric detection
- Microscope with imaging software for quantification

Procedure:

- Tissue Preparation:
  - Cryosection fresh-frozen tissue or deparaffinize and rehydrate paraffin-embedded sections.
  - Treat sections with proteinase K to improve probe accessibility.
  - Fix the tissue with 4% paraformaldehyde.
- Hybridization:
  - Pre-hybridize the sections in Hybridization Buffer.
  - Hybridize with the DIG-labeled CLEC2L riboprobe overnight at an optimized temperature (e.g., 65°C).
- Washing:
  - Perform stringent washes to remove non-specifically bound probe.

- Immunodetection:
  - Block non-specific antibody binding.
  - Incubate with anti-DIG-AP antibody.
  - Wash to remove unbound antibody.
- Signal Detection:
  - Incubate sections with NBT/BCIP substrate until the desired color intensity is reached.
  - Stop the reaction by washing with PBS.
- Imaging and Quantification:
  - Mount the slides and acquire images using a brightfield microscope.
  - Quantify the signal intensity in specific regions of interest using image analysis software.

Below is a DOT script representing the workflow for quantitative in situ hybridization.



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Workflow for quantitative in situ hybridization of CLEC2L mRNA.

## Future Directions

The study of the BACL protein family is still in its early stages. Future research should focus on:

- Identification of the endogenous ligand(s) for BACL: This will be crucial for elucidating its biological function and signaling pathway.
- Generation and characterization of a Clec2l knockout mouse model: This would provide invaluable insights into the in vivo function of BACL in brain development and function.
- Unraveling the BACL signaling cascade: Identifying downstream signaling molecules will be key to understanding how BACL mediates its effects.
- Investigating the role of BACL in neurological disorders: Given its specific expression in neurons, exploring a potential link to neurodevelopmental or neurodegenerative diseases is warranted.

## Conclusion

The BACL protein, a member of the CLEC2 family of C-type lectin-like receptors, represents a novel and intriguing player in the molecular landscape of the central nervous system. Its restricted expression in neurons, particularly Purkinje cells, suggests a specialized role in neuronal function. While much remains to be discovered about its specific ligands, signaling pathways, and precise biological roles, the information and experimental approaches outlined in this guide provide a solid foundation for future investigations into this promising area of neurobiology. Further research into the BACL protein family holds the potential to uncover new mechanisms governing neuronal communication and may open up new avenues for therapeutic intervention in neurological diseases.

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